molecular formula C14H18N2O4 B5955407 4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid

4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B5955407
M. Wt: 278.30 g/mol
InChI Key: RNJGEHDPNYOIFX-UHFFFAOYSA-N
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Description

4-{[4-Methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methyl-3-(propionylamino)phenyl group via an amide linkage.

Properties

IUPAC Name

4-[4-methyl-3-(propanoylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-12(17)16-11-8-10(5-4-9(11)2)15-13(18)6-7-14(19)20/h4-5,8H,3,6-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJGEHDPNYOIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylacetanilide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with propionyl chloride to form the propionylamino derivative.

    Coupling: Finally, the propionylamino derivative is coupled with succinic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The amide and carboxylic acid groups allow it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound belongs to a family of 4-(substituted-phenylamino)-4-oxobutanoic acids. Key structural variations among analogs include:

Compound Name Substituents on Phenyl Ring Functional Groups/Modifications Reference
4-((4-Nitrophenyl)amino)-4-oxobutanoic acid 4-Nitro Electron-withdrawing nitro group
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Chloro Halogen substitution
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid 2,5-Dimethoxy, acryloyl chain Methoxy and conjugated carbonyl
4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside 2-Amino-3-hydroxy, β-D-glucoside Glycosidic linkage (natural UV filter)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid 4-Fluorophenyl, piperazinylmethyl, 2-hydroxy Piperazine moiety, fluorinated aromatic
  • Halogens (e.g., chloro in ) increase lipophilicity, influencing membrane permeability.
  • Methoxy groups () contribute to lipophilicity and may stabilize π-π interactions.
  • Glycosidic linkages () drastically increase hydrophilicity, altering biodistribution.
  • Piperazine moieties () introduce basicity and hydrogen-bonding capacity, often used in drug design.

Physicochemical Properties

Key data from analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Spectral Data (IR/NMR)
4-((4-Nitrophenyl)amino)-4-oxobutanoic acid 252.19 N/A Low in water, soluble in DMSO IR: 1657 cm⁻¹ (amide C=O), 1553 cm⁻¹ (NO₂)
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid 384.40 188–190 Moderate in polar solvents ¹H NMR: δ 7.97 (d, J=15.7 Hz, acryloyl H)
4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside 383.34 N/A High in aqueous solutions MS: m/z 384.1446 ([M+H]⁺)
  • Thermal Stability : The dimethoxyphenyl analog () has a higher melting point (188–190°C) compared to simpler derivatives, likely due to extended conjugation and intermolecular hydrogen bonding.
  • Solubility : Nitro and chloro derivatives exhibit lower aqueous solubility, while glycosylated analogs () are water-soluble.

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